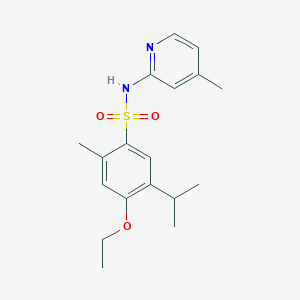
2-(4-morpholinyl)-N-(1-phenylethyl)-2-thioxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-morpholinyl)-N-(1-phenylethyl)-2-thioxoacetamide, commonly known as MPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTA is a thioxoamide derivative that has shown promising results in various studies, particularly in the fields of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of MPTA involves the inhibition of certain enzymes, as mentioned above. MPTA has been shown to bind to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTA have been extensively studied. MPTA has been shown to increase levels of acetylcholine in the brain, which can lead to improved cognitive function. Additionally, MPTA has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPTA in lab experiments is its relatively simple synthesis method. Additionally, MPTA has been shown to have a high level of selectivity for certain enzymes, which can make it a useful tool for studying these enzymes. However, one of the limitations of using MPTA in lab experiments is its potential toxicity. MPTA has been shown to be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving MPTA. One area of research could involve the development of new drugs based on the structure of MPTA. Additionally, further studies could be carried out to investigate the potential applications of MPTA in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Finally, research could be carried out to investigate the potential use of MPTA as a tool for studying the activity of certain enzymes.
Synthesemethoden
The synthesis of MPTA involves the reaction of 4-morpholinecarboxylic acid with thionyl chloride to form 4-morpholinyl chloride. This intermediate is then reacted with N-(1-phenylethyl)acetamide to form MPTA. The synthesis of MPTA is a relatively simple process that can be carried out in a laboratory setting using standard equipment and reagents.
Wissenschaftliche Forschungsanwendungen
MPTA has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involving MPTA is in the field of biochemistry. MPTA has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-N-(1-phenylethyl)-2-sulfanylideneacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-11(12-5-3-2-4-6-12)15-13(17)14(19)16-7-9-18-10-8-16/h2-6,11H,7-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKLMTPFUASDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-tert-butyl-6-(2-chloro-4-fluorobenzoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5350568.png)

![1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone](/img/structure/B5350587.png)
![5-(4-bromophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5350591.png)

![2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5350613.png)


![3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5350653.png)
![N-{1-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]cyclopentyl}aniline](/img/structure/B5350658.png)
![methyl 5-ethyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5350660.png)

![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B5350676.png)
![2-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5350683.png)